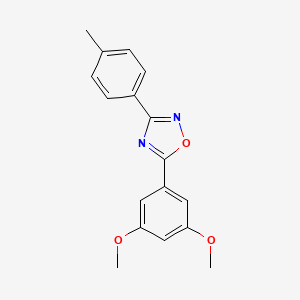
2,4,5-tri-2-thienyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-tri-2-thienyl-1H-imidazole (TTI) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. It is a derivative of imidazole, which is a five-membered aromatic ring containing two nitrogen atoms. TTI has been found to exhibit interesting properties such as high thermal stability, excellent solubility, and strong electron-accepting ability.
Mechanism of Action
The mechanism of action of 2,4,5-tri-2-thienyl-1H-imidazole is not well understood, but it is believed to be related to its ability to act as an electron acceptor. 2,4,5-tri-2-thienyl-1H-imidazole has been found to form charge-transfer complexes with various electron-donating molecules, which can lead to changes in their optical and electronic properties. 2,4,5-tri-2-thienyl-1H-imidazole has also been found to exhibit good stability under various conditions, which makes it an attractive candidate for use in various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,5-tri-2-thienyl-1H-imidazole have not been extensively studied, but some studies have suggested that it may have potential as an anti-cancer agent. 2,4,5-tri-2-thienyl-1H-imidazole has been found to inhibit the growth of various cancer cell lines in vitro, and it has also been found to induce apoptosis in cancer cells. However, further studies are needed to fully understand the mechanism of action and potential applications of 2,4,5-tri-2-thienyl-1H-imidazole in cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4,5-tri-2-thienyl-1H-imidazole in lab experiments include its high thermal stability, excellent solubility, and strong electron-accepting ability. 2,4,5-tri-2-thienyl-1H-imidazole has also been found to exhibit good stability under various conditions, which makes it an attractive candidate for use in various applications. However, the limitations of using 2,4,5-tri-2-thienyl-1H-imidazole in lab experiments include its high cost and the limited availability of the compound.
Future Directions
There are several future directions for the research on 2,4,5-tri-2-thienyl-1H-imidazole. One possible direction is the synthesis of novel materials based on 2,4,5-tri-2-thienyl-1H-imidazole that exhibit interesting properties such as high thermal stability, strong electron-accepting ability, and good solubility. Another possible direction is the study of the mechanism of action of 2,4,5-tri-2-thienyl-1H-imidazole and its potential applications in various fields such as cancer therapy. Finally, the development of more efficient and cost-effective synthesis methods for 2,4,5-tri-2-thienyl-1H-imidazole could lead to its wider use in various applications.
Synthesis Methods
The synthesis of 2,4,5-tri-2-thienyl-1H-imidazole involves the reaction of 2,4,5-tri-2-thienyl-1H-imidazole-1-ylidenemalononitrile with various reagents such as hydrazine hydrate, hydroxylamine hydrochloride, and sodium borohydride. The reaction conditions and the purity of the starting materials play a crucial role in determining the yield and purity of the final product. The synthesis of 2,4,5-tri-2-thienyl-1H-imidazole has been reported to be a straightforward and efficient process, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
2,4,5-tri-2-thienyl-1H-imidazole has been extensively studied for its potential applications in various fields of science, including organic electronics, optoelectronics, and materials science. 2,4,5-tri-2-thienyl-1H-imidazole has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors, organic solar cells, and organic light-emitting diodes. 2,4,5-tri-2-thienyl-1H-imidazole has also been used as a building block for the synthesis of novel materials with interesting properties such as high thermal stability, strong electron-accepting ability, and good solubility.
properties
IUPAC Name |
2,4,5-trithiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFUBLSRXGMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tris(thiophen-2-YL)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)

![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)

![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5765765.png)
![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)


![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)

![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
